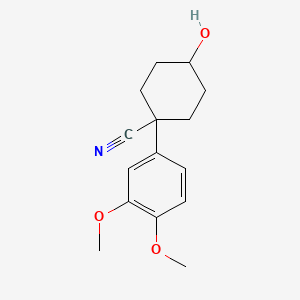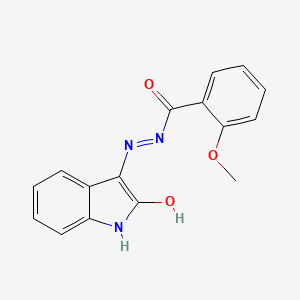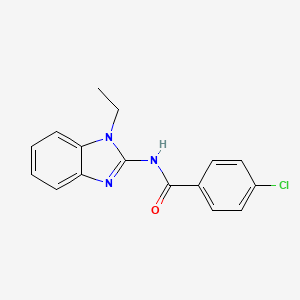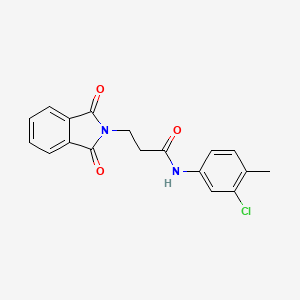
1-(3,4-dimethoxyphenyl)-4-hydroxycyclohexanecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dimethoxyphenyl)-4-hydroxycyclohexanecarbonitrile, also known as DMHPH-CN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of cyclohexanecarbonitriles and is known for its unique chemical properties that make it suitable for various research purposes.
Mechanism of Action
The exact mechanism of action of 1-(3,4-dimethoxyphenyl)-4-hydroxycyclohexanecarbonitrile is not fully understood, but it is believed to exert its pharmacological effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells, thereby preventing their growth and spread.
Biochemical and Physiological Effects:
1-(3,4-dimethoxyphenyl)-4-hydroxycyclohexanecarbonitrile has been found to have various biochemical and physiological effects on the body. It has been shown to reduce inflammation and pain by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. 1-(3,4-dimethoxyphenyl)-4-hydroxycyclohexanecarbonitrile has also been found to induce apoptosis, or programmed cell death, in cancer cells, thereby preventing their growth and spread.
Advantages and Limitations for Lab Experiments
1-(3,4-dimethoxyphenyl)-4-hydroxycyclohexanecarbonitrile has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. 1-(3,4-dimethoxyphenyl)-4-hydroxycyclohexanecarbonitrile has also been found to have low toxicity levels, which makes it safe for use in various in vitro and in vivo studies. However, one of the limitations of 1-(3,4-dimethoxyphenyl)-4-hydroxycyclohexanecarbonitrile is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several possible future directions for research on 1-(3,4-dimethoxyphenyl)-4-hydroxycyclohexanecarbonitrile. One potential avenue of research is the development of 1-(3,4-dimethoxyphenyl)-4-hydroxycyclohexanecarbonitrile-based anti-cancer drugs. Another area of research could be the investigation of the potential use of 1-(3,4-dimethoxyphenyl)-4-hydroxycyclohexanecarbonitrile in the treatment of other diseases such as inflammation and pain. Additionally, further studies could be conducted to elucidate the exact mechanism of action of 1-(3,4-dimethoxyphenyl)-4-hydroxycyclohexanecarbonitrile and to explore its potential applications in other areas of medicine.
Synthesis Methods
The synthesis of 1-(3,4-dimethoxyphenyl)-4-hydroxycyclohexanecarbonitrile involves a multi-step process that includes the reaction of 3,4-dimethoxybenzaldehyde with cyclohexanone in the presence of sodium hydroxide. The resulting product is then subjected to a series of reactions that involve the use of various reagents such as hydrochloric acid, sodium carbonate, and potassium hydroxide. The final product obtained is 1-(3,4-dimethoxyphenyl)-4-hydroxycyclohexanecarbonitrile, which is a white crystalline solid with a melting point of 174-175°C.
Scientific Research Applications
1-(3,4-dimethoxyphenyl)-4-hydroxycyclohexanecarbonitrile has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit various pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer properties. 1-(3,4-dimethoxyphenyl)-4-hydroxycyclohexanecarbonitrile has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anti-cancer drugs.
properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-4-hydroxycyclohexane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-18-13-4-3-11(9-14(13)19-2)15(10-16)7-5-12(17)6-8-15/h3-4,9,12,17H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCJHUGCAQYREQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCC(CC2)O)C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,7-diacetyl-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5685118.png)

![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-3-ethyl-4-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5685136.png)


![3-methoxy-N-{2-[(1-methyl-1H-indol-3-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-yl}propanamide](/img/structure/B5685152.png)
![6-{3-[(3R)-3-hydroxy-3,4,4-trimethyl-1-pyrrolidinyl]-3-oxopropyl}-3(2H)-pyridazinone](/img/structure/B5685167.png)

![3-[(3R*,4S*)-1-[(6-chloropyridin-3-yl)methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid](/img/structure/B5685187.png)
![2-{[4'-fluoro-3'-(hydroxymethyl)biphenyl-2-yl]oxy}propanamide](/img/structure/B5685190.png)



